2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one
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Overview
Description
“2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one” is a chemical compound with the empirical formula C6H3BrN2S . It is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CSC2=CN=CN=C21
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 215.07 .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of heterocyclic compounds, including those related to 2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one, has been a focal point in medicinal chemistry due to their potential biological activities. For instance, the preparation of pyrido[4,3-d]pyrimidines from pryano[4,3-d]pyrimidin-5-ones involves reactions that could yield compounds with significant biological activities, as explored in the study by Ismail and Wibberley (1968) (Ismail & Wibberley, 1968).
Anticancer and Anti-inflammatory Applications
The development of novel compounds with anticancer and anti-inflammatory properties is another critical application. Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and evaluated their cytotoxic activities against cancer cell lines, demonstrating the potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment (Kökbudak et al., 2020).
Dual Inhibitory Activity
Gangjee et al. (2008) synthesized compounds with dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in developing potent inhibitors for cancer therapy (Gangjee et al., 2008).
Molecular Modeling and Kinase Inhibition
Loidreau et al. (2015) focused on the design, synthesis, and molecular modeling of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors. Their work illustrates the role of molecular modeling in optimizing the biological activities of thieno[3,2-d]pyrimidine derivatives (Loidreau et al., 2015).
Future Directions
The future directions of “2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one” could involve further exploration of its potential as a kinase inhibitor . This is based on the fact that pyrrolo[2,3-d]pyrimidines, a class of compounds to which it belongs, have been used in the synthesis of various kinase inhibitors .
Properties
IUPAC Name |
2-amino-7-bromo-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-2-1-12-4-3(2)9-6(8)10-5(4)11/h1H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWUMAAQLCACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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